4-(Chloromethoxy)-1-fluoro-2-methylbenzene
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Overview
Description
4-(Chloromethoxy)-1-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chloromethoxy group, a fluoro group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene can be achieved through several methods. One common approach involves the chloromethylation of 1-fluoro-2-methylbenzene using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethoxy)-1-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The fluoro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-(Aminomethoxy)-1-fluoro-2-methylbenzene or 4-(Thiophenoxymethoxy)-1-fluoro-2-methylbenzene.
Oxidation: Formation of 4-(Chloromethoxy)-1-fluoro-2-methylbenzoic acid.
Reduction: Formation of 4-(Chloromethoxy)-2-methylbenzene.
Scientific Research Applications
4-(Chloromethoxy)-1-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene involves its interaction with specific molecular targets. The chloromethoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluoro group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethoxy)-1-fluoro-2-ethylbenzene
- 4-(Chloromethoxy)-1-fluoro-2-propylbenzene
- 4-(Chloromethoxy)-1-fluoro-2-isopropylbenzene
Uniqueness
4-(Chloromethoxy)-1-fluoro-2-methylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both a chloromethoxy group and a fluoro group imparts distinct chemical reactivity and biological activity compared to similar compounds. The methyl group further influences the compound’s physical properties and reactivity.
Properties
Molecular Formula |
C8H8ClFO |
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Molecular Weight |
174.60 g/mol |
IUPAC Name |
4-(chloromethoxy)-1-fluoro-2-methylbenzene |
InChI |
InChI=1S/C8H8ClFO/c1-6-4-7(11-5-9)2-3-8(6)10/h2-4H,5H2,1H3 |
InChI Key |
JDBNDCQTOWZBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCl)F |
Origin of Product |
United States |
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